Ethyl 3-propan-2-ylbicyclo[2.2.1]hept-5-ene-2-carboxylate
Description
Ethyl 3-propan-2-ylbicyclo[2.2.1]hept-5-ene-2-carboxylate (CAS: 116044-44-1; 210035-91-9) is a norbornene-derived ester featuring a bicyclic framework with a 3-isopropyl substituent and an ethyl ester group. Its structure combines the rigidity of the bicyclo[2.2.1]heptene system with functional groups that influence reactivity and physical properties. This compound is primarily utilized in polymer chemistry and materials science, particularly as a monomer for ring-opening metathesis polymerization (ROMP) . Its stereochemical complexity (endo/exo isomerism) and substituent effects make it a valuable subject for comparative studies with analogous bicyclic esters.
Properties
IUPAC Name |
ethyl 3-propan-2-ylbicyclo[2.2.1]hept-5-ene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O2/c1-4-15-13(14)12-10-6-5-9(7-10)11(12)8(2)3/h5-6,8-12H,4,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJEFAEQTNTXLHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2CC(C1C(C)C)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40861233 | |
| Record name | Ethyl 3-(2-propanyl)bicyclo[2.2.1]hept-5-ene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40861233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116044-44-1, 210035-91-9 | |
| Record name | Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 3-(1-methylethyl)-, ethyl ester, (1R,2S,3S,4S)-rel- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethyl 3-(2-propanyl)bicyclo[2.2.1]hept-5-ene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40861233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | A mixture of: ethyl (2R,3R)-3-isopropylbicyclo[2.2.1]hept-5-ene-2-carboxylate; ethyl (2S,3S)-3-isopropylbicyclo[2.2.1]hept-5-ene-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.553 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (2-endo,3-exo)-Ethyl 3-(1-methylethyl)bicyclo[2.2.1]hept- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Diels-Alder Cycloaddition for Bicyclic Framework Synthesis
The Diels-Alder reaction between cyclopentadiene and acrylate derivatives forms the foundational step for constructing the bicyclo[2.2.1]hept-5-ene scaffold. In a representative procedure, cyclopentadiene reacts with ethyl acrylate under thermal conditions (80–120°C) to yield ethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate as the primary adduct . Stereochemical outcomes depend on reaction kinetics, with endo selectivity favored at lower temperatures (≤60°C) due to secondary orbital interactions .
Table 1: Diels-Alder Reaction Conditions and Outcomes
| Diene | Dienophile | Temperature (°C) | Endo/Exo Ratio | Yield (%) |
|---|---|---|---|---|
| Cyclopentadiene | Ethyl acrylate | 80 | 75:25 | 82 |
| Cyclopentadiene | Methyl acrylate | 100 | 68:32 | 78 |
| Furan | Ethyl acrylate | 120 | 52:48 | 65 |
Post-reaction purification involves fractional distillation under reduced pressure (20–25 mm Hg) to remove unreacted dienes and oligomeric byproducts . Gas chromatographic analysis confirms the absence of dicyclopentadiene contaminants, which may arise from dimerization side reactions .
Propan-2-yl Group Introduction via Alkylation
Functionalization of the bicyclic ester with a propan-2-yl group employs Friedel-Crafts alkylation or nucleophilic substitution. A two-step protocol involves:
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Chlorocarbonylation : Treatment of ethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate with thionyl chloride (SOCl₂) generates the acyl chloride intermediate .
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Grignard Reaction : Reaction with isopropyl magnesium bromide (i-PrMgBr) in tetrahydrofuran (THF) at −78°C affords the alkylated product.
Critical Parameters :
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Solvent Polarity : Ether solvents (THF, diethyl ether) enhance nucleophilicity of Grignard reagents compared to hydrocarbons .
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Temperature Control : Slow addition of Grignard reagent at subzero temperatures minimizes undesired elimination pathways.
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Catalyst Use : Lewis acids like boron trifluoride (BF₃) improve regioselectivity by stabilizing carbocation intermediates.
Esterification and Transesterification Strategies
Alternative routes utilize pre-functionalized norbornene derivatives. For example, 5-norbornene-2-exo-carboxylic acid undergoes esterification with isopropyl alcohol under acidic catalysis (H₂SO₄, 98%) .
Reaction Scheme :
Optimization Data :
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Catalyst Loading : 5 mol% H₂SO₄ achieves 89% conversion vs. 42% with 1 mol% .
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Reflux Duration : 17 hours required for complete esterification, confirmed by HPLC .
Industrial-Scale Production Methodologies
Continuous flow reactors enhance scalability by improving heat transfer and reducing reaction times. Key advancements include:
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Microreactor Systems : Enable precise temperature control (±2°C) during exothermic Diels-Alder steps .
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In-Line Purification : Integrated distillation units remove byproducts (e.g., diallylcyclopentadiene) in real-time, achieving ≥95% purity .
Table 2: Bench-Scale vs. Industrial Process Metrics
| Parameter | Bench Scale | Industrial Scale |
|---|---|---|
| Reaction Time | 8 h | 2 h |
| Yield | 78% | 85% |
| Energy Consumption | 12 kWh/kg | 7 kWh/kg |
Stereochemical Control and Isomerization
Base-mediated isomerization adjusts endo/exo ratios post-synthesis. Sodium tert-butoxide (tBuONa) in THF equilibrates isomers at 25°C within 10 minutes, favoring exo configurations (60:40 exo/endo) .
Mechanistic Insight :
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Carbanion Formation : Deprotonation at the α-carbon generates a resonance-stabilized intermediate.
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Ring Puckering : Bicyclic strain directs carbanion inversion, enabling isomer interconversion .
Purification and Analytical Validation
Final purification employs column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol. GC-MS and ¹H-NMR verify structural integrity, with characteristic signals at δ 4.1 (quartet, ester -OCH₂CH₃) and δ 1.2 (doublet, isopropyl -CH(CH₃)₂) .
Quality Control Metrics :
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Purity : ≥98% by area normalization (GC-FID).
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Moisture Content : ≤0.1% (Karl Fischer titration).
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-propan-2-ylbicyclo[2.2.1]hept-5-ene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for ester exchange reactions.
Major Products Formed
Oxidation: 3-propan-2-ylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid.
Reduction: Ethyl 3-propan-2-ylbicyclo[2.2.1]hept-5-ene-2-methanol.
Substitution: Various esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-propan-2-ylbicyclo[2.2.1]hept-5-ene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a scaffold in drug design.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials with unique mechanical properties.
Mechanism of Action
The mechanism of action of Ethyl 3-propan-2-ylbicyclo[2.2.1]hept-5-ene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The rigid bicyclic structure allows for precise binding interactions, which can modulate the activity of the target molecules. The ester group can undergo hydrolysis to release the active carboxylic acid, which can further interact with biological pathways.
Comparison with Similar Compounds
Key Observations :
- Amino derivatives (e.g., ethyl 3-aminobicyclo...) exhibit higher polarity and crystallinity due to ionic interactions in their hydrochloride forms .
- Azabicyclo analogs (e.g., tert-butyl 2-azabicyclo...) introduce nitrogen into the bicyclic framework, altering electronic properties and enabling applications in medicinal chemistry .
This compound
Diels-Alder Reactions : Cyclopentadiene and α,β-unsaturated esters in the presence of Lewis acids (e.g., AlCl₃/THF) yield bicyclic esters .
Esterification : Reaction of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivatives with propan-2-yl halides or alcohols under basic conditions (e.g., DMAP, TEA) .
Comparison with Analogs :
- Ethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate (5a) : Synthesized via AlCl₃/THF-catalyzed Diels-Alder reactions (80% yield) .
- Amino Derivatives: Prepared via LiAlH₄ reduction of azabicyclo precursors followed by HCl salt formation (e.g., 98.5% purity) .
- Azabicyclo Compounds : tert-Butyl groups are introduced using di-tert-butyldicarbonate under DMAP catalysis .
Physicochemical Properties
- Solubility : Unsubstituted analogs (e.g., ethyl bicyclo...) dissolve readily in CH₂Cl₂ and EtOAc, while bulkier substituents (e.g., 3-isopropyl) may reduce solubility in polar solvents .
- Thermal Stability: Amino and azabicyclo derivatives exhibit higher melting points due to ionic or hydrogen-bonding interactions (e.g., 129–132°C for ethyl 3-amino...) .
- Reactivity : The 3-isopropyl group in the target compound may hinder electrophilic additions or cycloadditions compared to less hindered analogs .
Biological Activity
Ethyl 3-propan-2-ylbicyclo[2.2.1]hept-5-ene-2-carboxylate, with the molecular formula and CAS number 210035-91-9, is a bicyclic ester that has garnered attention for its potential biological activities, particularly in medicinal chemistry and synthetic organic chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in research, and comparative studies with similar compounds.
Molecular Structure
This compound features a rigid bicyclic structure, which contributes to its unique reactivity and biological interactions. The compound can be synthesized via the Diels-Alder reaction, typically involving cyclopentadiene and ethyl acrylate, followed by isopropylation to yield the final product .
| Property | Value |
|---|---|
| Molecular Formula | C13H20O2 |
| Molecular Weight | 208.301 g/mol |
| LogP | 2.72 |
| Polar Surface Area | 26 Ų |
| Rotatable Bonds | 4 |
| Hydrogen Bond Acceptors | 1 |
| Hydrogen Bond Donors | 0 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The rigid bicyclic structure allows for precise binding interactions, which can modulate the activity of target molecules. The ester group can undergo hydrolysis to release the active carboxylic acid, further enhancing its biological effects .
Therapeutic Potential
Research indicates that this compound may possess various therapeutic properties, including:
- Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory activity, making it a candidate for further investigation in inflammatory disease models.
- Analgesic Properties : Its structural features may contribute to pain relief mechanisms, warranting exploration in pain management therapies.
Case Studies
Several studies have investigated the biological effects of related compounds and their analogs:
- Cancer Cell Line Studies : Analogous compounds have shown micromolar activity against various cancer cell lines (e.g., A549, HeLa), indicating potential anticancer properties that could also extend to this compound .
- Enzyme Inhibition : Research on structurally similar compounds has demonstrated inhibition of key enzymes involved in metabolic pathways, suggesting that this compound may exhibit similar enzyme-modulating effects.
Comparative Analysis
Comparative studies highlight the unique attributes of this compound against similar compounds:
| Compound | Key Differences | Biological Activity |
|---|---|---|
| Ethyl bicyclo[2.2.1]hept-2-ene-5-carboxylate | Lacks isopropyl group | Different reactivity and applications |
| 3-propan-2-ybicyclo[2.2.1]hept-5-ene | Free acid form; different properties | Varies significantly in solubility |
Q & A
Q. Advanced
- Chiral chromatography : Use amylose- or cellulose-based columns with hexane/isopropanol gradients.
- Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze ester groups in one enantiomer.
- Chiral auxiliaries : tert-Butyldimethylsilyl (TBDMS) groups induce diastereoselectivity in Diels-Alder reactions .
What are the applications of bicyclo derivatives in material science?
Q. Advanced
- Conductive polymers : ROMP-derived polynorbornenes functionalized with naphthalimide moieties exhibit tunable electronic properties.
- Biomedical scaffolds : Copolymers with PEG enhance biocompatibility for tissue engineering.
- Sensors : PANI/bicyclo composites detect volatile organic compounds (VOCs) via conductivity changes .
How to analyze trace impurities in synthesized bicyclo compounds?
Q. Basic
- GC-MS : Identifies volatile byproducts (e.g., unreacted cyclopentadiene).
- LC-QTOF : Detects non-volatile impurities (e.g., diastereomers) with ppm-level sensitivity.
- X-ray crystallography : Resolves structural defects in crystalline products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
